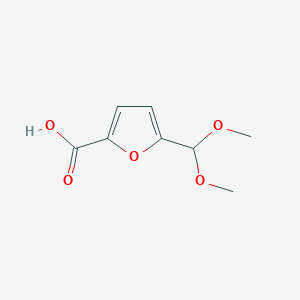

5-(Dimethoxymethyl)furan-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(Dimethoxymethyl)furan-2-carboxylic acid” is a structural analog of diacids . It is a furan platform chemical, which are directly available from biomass (furfural and 5-hydroxy-methylfurfural) .

Synthesis Analysis

The synthesis of “5-(Dimethoxymethyl)furan-2-carboxylic acid” involves several steps. One method involves the reaction of 5-hydroxymethylfurfural with ethyl esters and phosphotungstic acid . Other methods include the oxidation reactions of various 2,5-disubstituted furans utilizing a variety of inorganic oxidants . The synthesis of this compound can also be achieved by the oxidation-dehydration of fructose .Molecular Structure Analysis

The molecular structure of “5-(Dimethoxymethyl)furan-2-carboxylic acid” is similar to that of 2,5-Furandicarboxylic acid (FDCA), which consists of two carboxylic acid groups attached to a central furan ring .Chemical Reactions Analysis

The chemical reactions involving “5-(Dimethoxymethyl)furan-2-carboxylic acid” are complex and involve several steps. For example, the oxidation of 5-hydroxymethyl furfural to 2,5-furan dicarboxylic acid under mild aqueous conditions has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Dimethoxymethyl)furan-2-carboxylic acid” are similar to those of 2,5-Furandicarboxylic acid (FDCA). FDCA is a white solid with a density of 1.604 g/cm³. It has a melting point of 342 °C and a boiling point of 420 °C. It is soluble in DMSO .Applications De Recherche Scientifique

Biorefinery Feedstock

DMFCA is a furan-based platform chemical (FPC) that can be directly derived from biomass, such as furfural and 5-hydroxymethylfurfural (HMF) . As a biorefinery feedstock, DMFCA serves as a renewable alternative to traditional petrochemicals. Its unique structure allows for various downstream applications.

Biomedical Applications

Drug Design: Researchers have explored DMFCA derivatives for drug development. By modifying the furan ring and carboxylic acid group, novel compounds with potential antibacterial, antiviral, or anticancer properties can be synthesized . These derivatives may act as enzyme inhibitors or modulate cellular pathways.

Catalysis and Green Chemistry

Oxidative Esterification: DMFCA derivatives can serve as catalysts or ligands in various reactions. For instance, transition metal oxide-modified Au/TiO2 catalysts have been used for the oxidative esterification of HMF to produce FDCA . These green chemistry approaches minimize environmental impact.

Chiral Synthesis

Enantioselective Reactions: Researchers have explored chiral furans derived from DMFCA for enantioselective synthesis. These compounds can be used as chiral auxiliaries or ligands in asymmetric transformations.

For more in-depth information, you can refer to the original research articles . If you have any specific questions or need further details, feel free to ask!

Mécanisme D'action

The mechanism of action of “5-(Dimethoxymethyl)furan-2-carboxylic acid” involves several steps. For example, the oxidation of 5-hydroxymethyl furfural to 2,5-furan dicarboxylic acid involves the N-modification of FeOx, which adjusts the electronic cloud distribution of FeOx, increasing surface lattice oxygen ratio and oxygen mobility .

Orientations Futures

The future directions for “5-(Dimethoxymethyl)furan-2-carboxylic acid” involve its potential use as a renewable resource in the chemical industry. It is part of the furan platform chemicals, which are seen as an important part of the switch from traditional resources such as crude oil to biomass . The oxidation of 5-hydroxymethyl furfural to 2,5-furan dicarboxylic acid is seen as a promising area for future research .

Propriétés

IUPAC Name |

5-(dimethoxymethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-11-8(12-2)6-4-3-5(13-6)7(9)10/h3-4,8H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTSFOBTGFIXPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(O1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethoxymethyl)furan-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2737823.png)

![Methyl 4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2737827.png)

![6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylhexanamide](/img/structure/B2737828.png)

![5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2737829.png)

![N-[4-(2-phenylethynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2737834.png)